3-Phenanthrylamine 3-Phenanthrylamine
Brand Name: Vulcanchem
CAS No.: 1892-54-2
VCID: VC21259973
InChI: InChI=1S/C14H11N/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,15H2
SMILES: C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)N
Molecular Formula: C14H11N
Molecular Weight: 193.24 g/mol

3-Phenanthrylamine

CAS No.: 1892-54-2

Cat. No.: VC21259973

Molecular Formula: C14H11N

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

3-Phenanthrylamine - 1892-54-2

Specification

CAS No. 1892-54-2
Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
IUPAC Name phenanthren-3-amine
Standard InChI InChI=1S/C14H11N/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,15H2
Standard InChI Key HUWRJSZODLRHMY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)N
Melting Point 143.0 °C

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The molecular structure of 3-phenanthrylamine comprises:

  • Phenanthrene core: A tricyclic aromatic system with fused benzene rings.

  • Amine substituent: A primary amine group (-NH₂) at position 3, which influences reactivity and hydrogen-bonding capabilities.

The planar aromatic system and electron-rich nature of the phenanthrene ring render the amine group susceptible to electrophilic substitution and nucleophilic interactions.

Key Physicochemical Data

PropertyValueSource
pKa3.59
Molecular FormulaC₁₄H₁₁NInferred
ReactivityCyclization at positions 2 or 4

The pKa value indicates moderate basicity, suggesting stability in mildly acidic environments and potential for protonation in acidic conditions.

Reactivity and Synthetic Applications

Cyclization Reactions

3-Phenanthrylamine exhibits distinct cyclization behavior depending on reaction conditions, as demonstrated in two key methodologies:

Conrad-Limpach Reaction

In this reaction, 3-phenanthrylamine undergoes cyclization at position 4 in accordance with Marckwald’s rule, which dictates regioselectivity based on directing effects of substituents. The electron-donating amine group directs electrophilic attack to the para position relative to itself, forming a fused ring system .

Ullmann-Fetvadjian Condensation

When subjected to Ullmann-Fetvadjian condensation with β-naphthol and paraformaldehyde, cyclization occurs preferentially at position 2. This divergence from the Conrad-Limpach reaction highlights the influence of co-reactants and steric/electronic factors. The electron-withdrawing effect of paraformaldehyde may alter the directing properties of the amine group, favoring ortho substitution .

Bernthsen Cyclisation

Reaction TypeCyclization PositionKey Factors Influencing Regioselectivity
Conrad-LimpachPosition 4Marckwald’s rule, amine’s directing effect
Ullmann-FetvadjianPosition 2Steric hindrance, co-reactant electron-withdrawing effects
BernthsenPosition 2Bulky naphthyl substituent, reaction pathway

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator